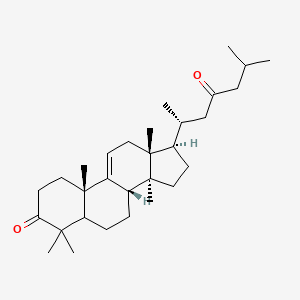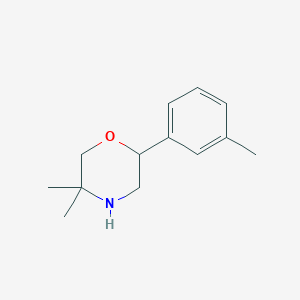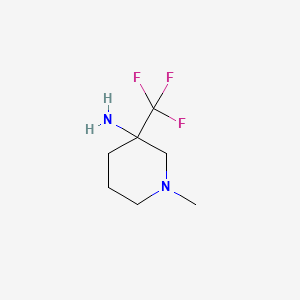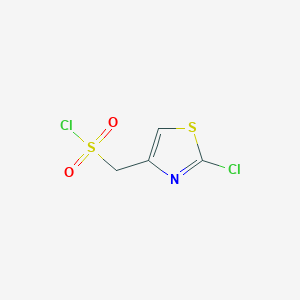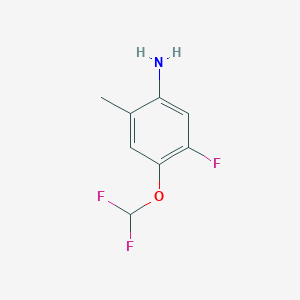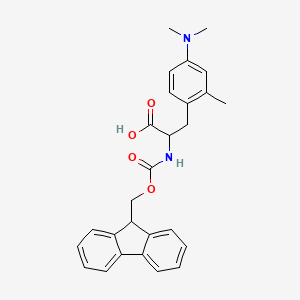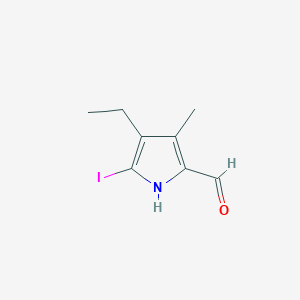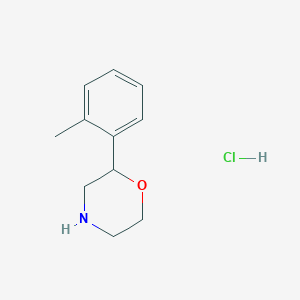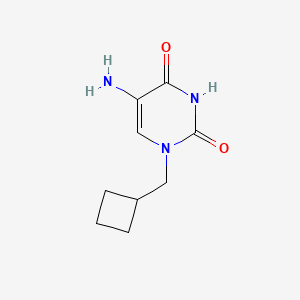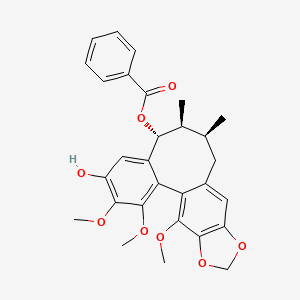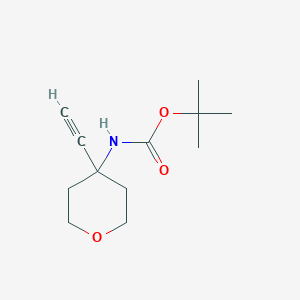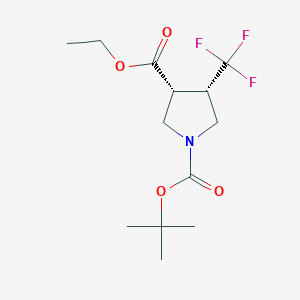![molecular formula C15H14N2O2S B15239134 (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)
(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide” is a complex organic molecule characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of Functional Groups: The oxo, aza, and carbothioamide groups can be introduced through specific functionalization reactions. For example, the oxo groups might be introduced via oxidation reactions, while the aza group could be incorporated through amination reactions.
Final Assembly: The final steps involve the careful assembly of the molecule, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Scaling Up Reactions: Ensuring that each step of the synthesis can be performed on a large scale.
Purification: Developing efficient purification methods to isolate the desired product from by-products and impurities.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The oxo groups can participate in further oxidation reactions, potentially forming more complex oxygen-containing derivatives.
Reduction: The carbothioamide group can be reduced to form amines or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. Its multiple functional groups could interact with biological targets, making it a candidate for drug discovery or biochemical research.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure might allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its diverse reactivity makes it a versatile tool in industrial applications.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Molecular Targets: The compound might interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, leading to changes in cellular processes or physiological responses.
類似化合物との比較
Similar Compounds
- (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide : This compound itself.
- Other Tetracyclic Compounds : Compounds with similar tetracyclic structures but different functional groups.
- Carbothioamide Derivatives : Compounds with carbothioamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tetracyclic core with oxo, aza, and carbothioamide functional groups
特性
分子式 |
C15H14N2O2S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carbothioamide |
InChI |
InChI=1S/C15H14N2O2S/c16-15(20)17-14-10(8-19-17)7-18-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-6,10,14H,7-8H2,(H2,16,20)/t10-,14+/m1/s1 |
InChIキー |
GAAVXFWCTHXPOI-YGRLFVJLSA-N |
異性体SMILES |
C1[C@@H]2CON([C@@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=S)N |
正規SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
